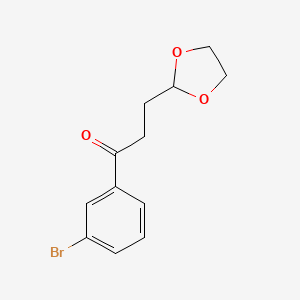![molecular formula C14H15NO3 B11769624 N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)
N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amin ist eine organische Verbindung, die zur Klasse der heterocyclischen aromatischen Verbindungen gehört. Sie enthält einen Furanring, einen Benzo[d][1,3]dioxolring und eine Aminogruppe.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amin umfasst typischerweise folgende Schritte:
Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer, wie z. B. 2-Furylcarbinol, synthetisiert werden.
Einführung des Benzo[d][1,3]dioxolrings: Dies kann erreicht werden, indem Catechol mit Formaldehyd unter sauren Bedingungen umgesetzt wird, um den Benzo[d][1,3]dioxolring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.
Introduction of the Benzo[d][1,3]dioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann zu Furanonen oxidiert werden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Furanone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Amine und Derivate.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht, da es einzigartige strukturelle Merkmale aufweist.
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologische Studien: Seine Wechselwirkungen mit biologischen Zielmolekülen werden untersucht, um seinen Wirkmechanismus und seine potenziellen therapeutischen Anwendungen zu verstehen.
Industrielle Anwendungen: Es kann als Zwischenprodukt bei der Herstellung von Pharmazeutika und anderen Feinchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Furan- und Benzo[d][1,3]dioxolringe können die Bindung an diese Zielstrukturen erleichtern, was zur Inhibition oder Aktivierung biologischer Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzo[d][1,3]dioxole rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-4-amin: Ähnliche Struktur, jedoch mit einer anderen Position der Aminogruppe.
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-6-amin: Ein weiteres Positionsisomer.
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-7-amin: Ein weiteres Positionsisomer.
Einzigartigkeit
N-Methyl-N-((5-Methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amin ist aufgrund seiner spezifischen Anordnung von funktionellen Gruppen einzigartig, was zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu seinen Isomeren und anderen ähnlichen Verbindungen führen kann.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H15NO3/c1-10-3-5-12(18-10)8-15(2)11-4-6-13-14(7-11)17-9-16-13/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
RODCZAPEINGRFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN(C)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


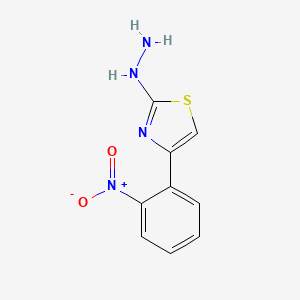
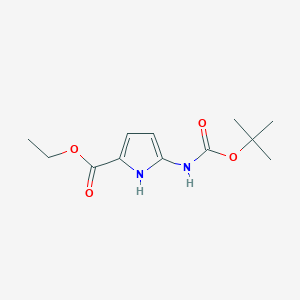
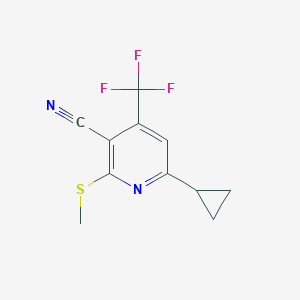
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769573.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)

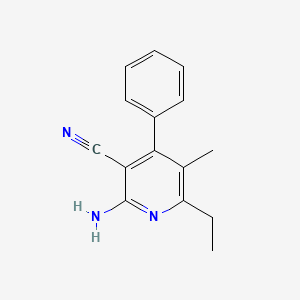
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
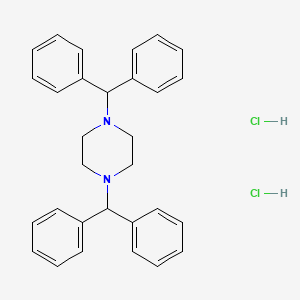
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
